An In-depth Technical Guide to 2-Iodo-2-methylpropane-D9 (CAS Number: 61207-61-2)
An In-depth Technical Guide to 2-Iodo-2-methylpropane-D9 (CAS Number: 61207-61-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Deuterated Compounds
Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, are playing an increasingly pivotal role in modern science.[1] This subtle isotopic substitution can lead to significant changes in a molecule's physicochemical properties, most notably affecting its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down drug metabolism, leading to improved pharmacokinetic profiles, reduced dosing frequencies, and potentially enhanced safety and efficacy of therapeutic agents.[2]
2-Iodo-2-methylpropane-D9, the nona-deuterated analogue of 2-iodo-2-methylpropane, is a valuable building block and reagent in the synthesis of these more stable deuterated molecules. Its parent compound, 2-iodo-2-methylpropane (also known as tert-butyl iodide), is a versatile reagent in organic synthesis, often used in nucleophilic substitution reactions due to the excellent leaving group ability of the iodine atom.[3][4] The deuterated version retains this reactivity while introducing the benefits of isotopic labeling.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of 2-Iodo-2-methylpropane-D9 is essential for its effective application in research and synthesis.
| Property | Value | Source |
| CAS Number | 61207-61-2 | [5] |
| Molecular Formula | C4D9I | [6] |
| Molecular Weight | 193.07 g/mol | [5][7] |
| Synonyms | tert-Butyl Iodide-d9, 2-Iodo-2-methylpropane-d9 (stabilized with copper) | [5][8] |
| Isotopic Enrichment | ≥98 atom % D | [5][8] |
| Appearance | Colorless to yellow clear or cloudy liquid | [9] |
| Boiling Point | 99-100 °C (for unlabeled compound) | [10] |
| Melting Point | -38 °C (for unlabeled compound) | [10] |
| Density | ~1.54 g/mL (for unlabeled compound) | [11][12] |
| Solubility | Soluble in organic solvents, insoluble in water. Miscible with ethanol and ether. | [3][13] |
| Stability | Light sensitive. Often stabilized with copper powder or chips. Stable if stored under recommended conditions. | [8][9][13] |
Synthesis and Purification
The synthesis of 2-Iodo-2-methylpropane-D9 typically involves the reaction of a deuterated starting material, such as deuterated tert-butanol, with a source of iodine.
Illustrative Synthetic Workflow
The following diagram outlines a general synthetic pathway for 2-Iodo-2-methylpropane-D9.
Caption: General synthetic workflow for 2-Iodo-2-methylpropane-D9.
Step-by-Step Experimental Protocol (Conceptual)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, deuterated tert-butanol is dissolved in a suitable inert solvent.
-
Addition of Iodinating Agent: An iodinating agent, such as hydroiodic acid or a mixture of iodine and red phosphorus, is carefully added to the solution. The choice of reagent influences reaction conditions and workup procedures.
-
Reaction: The mixture is stirred, and if necessary, gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled, and the crude product is isolated. This may involve quenching the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine, followed by extraction with an organic solvent.
-
Purification: The crude product is purified, typically by distillation, to yield pure 2-Iodo-2-methylpropane-D9.[4]
-
Stabilization: Due to its light sensitivity, a stabilizer such as copper powder or chips is often added to the purified product to prevent degradation during storage.[9][13]
Causality Behind Experimental Choices: The use of an inert solvent prevents unwanted side reactions. The choice of iodinating agent is critical; for instance, the in-situ generation of HI from iodine and red phosphorus can be a milder alternative to using concentrated hydroiodic acid. The workup procedure is designed to remove unreacted starting materials and byproducts, ensuring a high-purity final product. Distillation is an effective purification method for this volatile liquid.[4]
Applications in Research and Drug Development
The primary utility of 2-Iodo-2-methylpropane-D9 lies in its role as a precursor for introducing the deuterated tert-butyl group into molecules and its application as an internal standard in analytical chemistry.
Synthesis of Deuterated Pharmaceutical Ingredients (APIs)
The tert-butyl group is a common structural motif in many drug molecules. By using 2-Iodo-2-methylpropane-D9, researchers can synthesize deuterated analogues of these drugs.[2] This strategic deuteration can block sites of metabolism, leading to improved drug properties such as:
-
Enhanced Metabolic Stability: Slower breakdown by liver enzymes.[1]
-
Improved Pharmacokinetics: Longer half-life and more consistent drug levels in the bloodstream.[1]
-
Reduced Dosage and Side Effects: Potentially allowing for lower or less frequent doses, which can decrease adverse effects.
Mechanistic Studies using Isotopic Labeling
Isotopic labeling is a powerful technique for elucidating reaction mechanisms and metabolic pathways.[14][15] By incorporating deuterium from 2-Iodo-2-methylpropane-D9 into a molecule, scientists can track the fate of the tert-butyl group through a series of chemical or biological transformations using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[16][17] This provides invaluable insights into the intricate steps of a reaction or a biological process.[14][18]
Internal Standards in Mass Spectrometry
In quantitative analysis using mass spectrometry, particularly in complex biological matrices, deuterated compounds are considered the "gold standard" for internal standards.[19][20] An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest.[21] 2-Iodo-2-methylpropane-D9 and other deuterated compounds co-elute with the non-deuterated analyte during chromatography and experience similar ionization and matrix effects in the mass spectrometer.[21][22] This allows for accurate correction of variations in sample preparation, injection volume, and instrument response, leading to highly precise and reliable quantification.[20][23]
Workflow for Use as an Internal Standard
Caption: Workflow for using a deuterated internal standard in bioanalysis.
Safety and Handling
2-Iodo-2-methylpropane and its deuterated analogue are flammable liquids and should be handled with appropriate safety precautions.[11]
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[24][25] Wear personal protective equipment, including safety goggles, gloves, and a lab coat.[24] Avoid contact with skin and eyes, and avoid inhalation of vapors.[24][26]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[25][26] It is incompatible with strong oxidizing agents and strong bases.[13][25]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[24]
Conclusion
2-Iodo-2-methylpropane-D9 is a specialized chemical with significant applications in modern scientific research, particularly in the pharmaceutical industry. Its utility as a building block for creating metabolically robust deuterated drugs and as a high-fidelity internal standard for quantitative analysis underscores the growing importance of stable isotope-labeled compounds. A thorough understanding of its properties, synthesis, and safe handling is crucial for researchers and scientists aiming to leverage the unique advantages of deuteration in their work.
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